1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol
Overview
Description
1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound with a molecular formula of C7H13N5S and a molecular weight of 199.28 g/mol . This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of a thiol group adds to its reactivity, making it a valuable compound in synthetic chemistry and various industrial applications.
Preparation Methods
The synthesis of 1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 1-methylpyrrolidine with a suitable tetrazole precursor under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the tetrazole ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., alkyl halides) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity . The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-methyl-3-pyrrolidinol: This compound lacks the tetrazole ring and thiol group, making it less reactive in certain chemical reactions.
1-methyl-3-pyrrolidinemethanamine: This compound has an amine group instead of a thiol group, leading to different reactivity and applications.
Pyrrolone and pyrrolidinone derivatives: These compounds have different ring structures and functional groups, resulting in distinct biological activities and uses.
The uniqueness of this compound lies in its combination of a tetrazole ring and a thiol group, which imparts specific reactivity and versatility in various applications .
Properties
IUPAC Name |
1-[(1-methylpyrrolidin-3-yl)methyl]-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c1-11-3-2-6(4-11)5-12-7(13)8-9-10-12/h6H,2-5H2,1H3,(H,8,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABXJJNDIKUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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